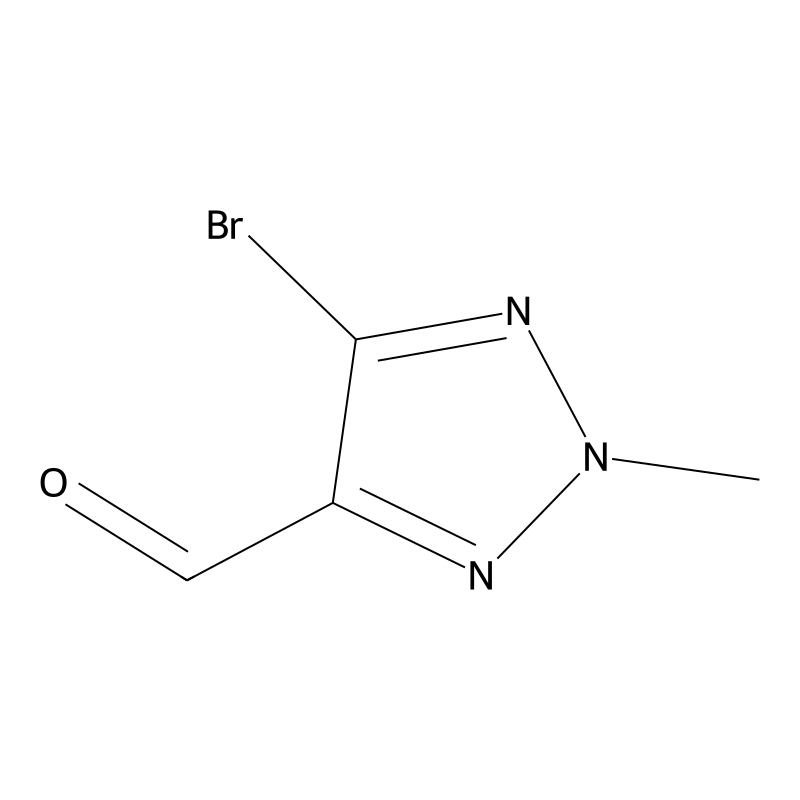

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis:

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic aromatic compound, meaning it contains a ring structure with atoms of different elements. While the specific details of its synthesis might be commercially sensitive, scientific research has documented methods for its production. One published study describes its synthesis through a multi-step process involving the reaction of various starting materials, including 5-bromolevulinic acid and formamide. []

Potential Applications:

Research suggests that 5-bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde may have potential applications in various scientific fields, including:

- Medicinal chemistry: Due to the presence of the triazole ring, a core structure found in many bioactive molecules, researchers are exploring the potential of this compound and its derivatives as drug candidates. []

- Materials science: The unique properties of this molecule, such as its aromatic character and the presence of a bromine atom, could be of interest for the development of novel materials with specific functionalities.

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic organic compound characterized by its triazole ring structure, which is notable for its diverse chemical properties and biological activities. The compound has a molecular formula of CHBrNO and a molecular weight of approximately 190.00 g/mol. The presence of the bromine atom and the aldehyde functional group contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or alcohols, forming imines or hemiacetals.

- Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown effectiveness against various bacterial strains. Additionally, its structure allows it to interact with biological targets, making it a candidate for further pharmacological studies .

Several methods have been developed for synthesizing 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde:

- From 2-Methyl-2H-1,2,3-triazole: This method involves bromination followed by formylation using formic acid or other carbonyl sources.

- One-Pot Synthesis: A more efficient approach combines the formation of the triazole ring with the introduction of the aldehyde group in a single reaction step.

- Using Precursor Compounds: Starting from readily available triazole derivatives, bromination and subsequent functionalization can yield the desired compound.

These methods underscore the compound's accessibility for research and industrial applications .

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde has several applications:

- Pharmaceuticals: Its biological activity makes it a potential candidate for drug development.

- Agricultural Chemicals: The compound may be used in formulating fungicides or herbicides due to its antimicrobial properties.

- Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing other complex molecules.

The versatility of this compound enhances its significance across multiple industries .

Interaction studies have focused on how 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde interacts with various biological systems:

- Enzyme Inhibition: Preliminary studies suggest it may inhibit specific enzymes involved in bacterial metabolism.

- Receptor Binding: Investigations into its binding affinity to specific receptors are ongoing, which could reveal insights into its mechanism of action.

These studies are crucial for understanding the compound's therapeutic potential and safety profile .

Several compounds share structural similarities with 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 4-Bromo-2-methyl-2H-1,2,3-triazole | 16681-67-7 | Lacks the aldehyde group |

| 5-Chloro-2-methyl-2H-1,2,3-triazole | 1306610-18-3 | Contains chlorine instead of bromine |

| 4-Methylthio-5-bromo-2H-1,2,3-triazole | 942060-54-0 | Contains a methylthio group |

These compounds illustrate variations in halogen substitution and functional groups that influence their chemical behavior and biological activity. The unique combination of bromine and the aldehyde functional group in 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde distinguishes it from these similar compounds .

The development of 5-bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde emerged from the broader evolution of triazole chemistry, which has its roots in the pioneering work of Dimroth at the beginning of the twentieth century. The compound itself was first documented in chemical databases in 2019, with its initial creation entry recorded on April 26, 2019, in the PubChem database. This relatively recent appearance reflects the ongoing advancement in synthetic methodologies for preparing complex heterocyclic systems with multiple functional groups.

The compound carries the Chemical Abstracts Service registry number 1306610-18-3 and the Molecular Design Limited number MFCD31556386, indicating its formal recognition within chemical literature. The timeline of its development coincides with significant advances in metal-free synthetic protocols and regioselective cycloaddition reactions that have enabled the efficient preparation of such highly functionalized triazole derivatives. Recent database modifications, including updates as recent as May 2025, demonstrate continued research interest and ongoing characterization efforts.

The emergence of this compound also reflects the broader trend in pharmaceutical chemistry toward developing triazole-containing molecules with enhanced biological activity profiles. The combination of bromine substitution with aldehyde functionality represents a strategic approach to creating reactive intermediates that can undergo diverse chemical transformations while maintaining the beneficial properties associated with the triazole core structure.

Structural Significance in Heterocyclic Chemistry

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde exhibits a complex molecular architecture that combines several important structural features within a single heterocyclic framework. The compound possesses the molecular formula C₄H₄BrN₃O with a molecular weight of 189.9981 daltons, representing a compact yet highly functionalized structure. The triazole ring system forms the central heterocyclic core, characterized by three nitrogen atoms arranged in a five-membered ring configuration that imparts significant electronic and steric properties to the molecule.

The structural complexity of this compound becomes apparent when examining its key functional components through detailed molecular data analysis:

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₄H₄BrN₃O | Compact triazole framework |

| Molecular Weight | 189.9981 g/mol | Moderate molecular size |

| SMILES Notation | CN1N=C(C(=N1)Br)C=O | Defines connectivity |

| InChI Key | ZAGHQOSAQGPZBC-UHFFFAOYSA-N | Unique structural identifier |

| CAS Registry Number | 1306610-18-3 | Chemical database reference |

The bromine atom occupies the 5-position of the triazole ring, introducing significant electronegativity and steric bulk that influences both the electronic distribution and reactivity patterns of the heterocycle. This halogen substitution creates an electrophilic center that can participate in various substitution reactions while also affecting the overall dipole moment and intermolecular interactions of the molecule. The presence of bromine in this position has been shown to enhance biological activity in related triazole derivatives and provides opportunities for further functionalization through cross-coupling reactions.

The aldehyde functionality at the 4-position represents another crucial structural element that significantly expands the synthetic utility of this compound. The carbonyl group introduces additional reactivity through its electrophilic character, enabling participation in condensation reactions, nucleophilic additions, and oxidation-reduction processes. The positioning of this aldehyde group adjacent to the triazole nitrogen atoms creates opportunities for intramolecular interactions and may influence the preferred conformational states of the molecule.

The 2-methyl substitution pattern provides both steric and electronic effects that can influence the compound's reactivity and stability. This methyl group on the triazole nitrogen creates a distinct regioisomer compared to other possible substitution patterns and may affect the compound's ability to participate in hydrogen bonding or coordination chemistry. The specific substitution pattern also determines the compound's classification as a 2H-triazole rather than a 1H-triazole, which has implications for its chemical behavior and synthetic applications.

Role in Contemporary Organic Synthesis

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde has emerged as a significant synthetic intermediate in contemporary organic chemistry, primarily due to its multifunctional nature and the diverse reaction pathways accessible through its various reactive sites. The compound's utility in modern synthesis stems from the combination of the electrophilic aldehyde group, the nucleophilic triazole nitrogen atoms, and the versatile bromine substituent that can undergo various substitution and coupling reactions.

Recent research has demonstrated the compound's effectiveness in metal-free synthetic protocols, representing an important advancement in environmentally sustainable chemistry. Investigations have shown that α-bromo-β-alkylacroleins can react with organic azides to produce trisubstituted triazoles through cycloaddition mechanisms that proceed efficiently at room temperature. This metal-free approach addresses growing concerns about metal contamination in pharmaceutical intermediates and offers advantages in terms of cost, environmental impact, and purification requirements.

The synthetic versatility of this compound extends to its role in cross-coupling reactions, particularly in the context of Buchwald-Hartwig amination protocols. Research has established that triazoles bearing halogen substituents can serve as effective coupling partners with various aromatic amines to produce functionalized triazole derivatives with enhanced biological activity profiles. These coupling reactions have proven particularly valuable in the synthesis of pharmaceutically relevant compounds where the triazole core provides metabolic stability and favorable pharmacokinetic properties.

The aldehyde functionality serves as a key reactive center for various condensation and addition reactions that enable the construction of more complex molecular architectures. Studies have demonstrated that triazole-carbaldehydes can participate in multicomponent reactions that generate libraries of structurally diverse compounds for biological screening. The electrophilic nature of the aldehyde group also makes it amenable to reduction reactions that can generate corresponding alcohol derivatives, expanding the range of accessible functional group transformations.

Contemporary applications of this compound in medicinal chemistry research have focused on its potential as an antimicrobial agent and its utility in the development of enzyme inhibitors. The triazole core structure has been extensively studied for its ability to interact with biological targets, particularly through coordination with metal centers in enzyme active sites. The specific substitution pattern present in 5-bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde provides opportunities for fine-tuning these interactions through systematic structural modifications.

The compound's role in materials science applications has also gained attention, particularly in the development of coordination polymers and metal-organic frameworks where the triazole nitrogen atoms can serve as coordination sites for metal ions. The aldehyde functionality provides additional opportunities for post-synthetic modification through condensation reactions that can introduce new functional groups or extend the molecular framework. These applications demonstrate the compound's versatility beyond traditional pharmaceutical applications and highlight its potential contributions to emerging areas of materials chemistry.

Conventional Cyclization Approaches

Bromination Strategies at Position 5

The selective bromination of triazole derivatives at position 5 represents a critical synthetic challenge requiring careful control of reaction conditions and reagent selection. N-bromosuccinimide emerges as the most widely utilized brominating agent for achieving regioselective introduction of bromine atoms at the 5-position of 1,2,3-triazole rings [18] [22]. The electrophilic nature of N-bromosuccinimide, where bromine carries a partial positive charge due to attachment to the electron-withdrawing nitrogen of succinimide, facilitates the selective attack at the electron-rich triazole ring [22].

Direct bromination protocols typically employ N-bromosuccinimide in solvents such as acetic acid or dichloromethane under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions . The reaction mechanism proceeds through electrophilic aromatic substitution, where the bromine species generated from N-bromosuccinimide attacks the electron-dense positions of the triazole ring [18]. Temperature control proves essential for achieving selectivity, with reactions typically conducted at temperatures ranging from room temperature to 80°C depending on the substrate reactivity .

Alternative bromination strategies involve the use of bromine in combination with silver sulfate in concentrated sulfuric acid, which produces a highly reactive electrophilic brominating species, likely AgBr+ [23]. This combination of reagents has demonstrated effectiveness in overcoming the deactivating influence of electron-attracting triazole rings, even under strongly acidic conditions where protonation may enhance the deactivating effect [23]. The yields from optimized bromination conditions generally range from 65% to 79% under carefully controlled conditions .

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| N-bromosuccinimide | Acetic acid | 60-90 | 65-79 | |

| N-bromosuccinimide | Dichloromethane | Room temperature | 70-85 | [18] |

| Br₂/AgSO₄ | Concentrated H₂SO₄ | 25 | 60-75 | [23] |

Palladium-catalyzed carbon-hydrogen halogenation represents an advanced approach for selective bromination of triazole derivatives [21]. This methodology demonstrates particularly high selectivity for electron-neutral and electron-deficient arenes, providing unprecedented control over regioselectivity through the use of triazoles as modular directing groups [21]. The palladium-catalyzed approach exhibits wide group tolerance and represents a versatile synthetic tool for late-stage diversification of triazole compounds [21].

Methyl Group Introduction at Position 2

The introduction of methyl groups at the 2-position of 1,2,3-triazole rings requires careful consideration of reaction conditions and mechanistic pathways. N-methylation strategies typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of appropriate bases [24] [25]. The regioselectivity of methylation depends on the electronic properties of the triazole ring and the reaction conditions employed.

Direct methylation approaches utilize strong bases such as sodium hydride or potassium carbonate to deprotonate the triazole nitrogen, followed by treatment with methyl iodide to achieve N-methylation [25]. The reaction conditions typically require anhydrous solvents such as dimethylformamide or tetrahydrofuran to prevent hydrolysis of the methylating agent [24]. Temperature control proves crucial, with reactions generally conducted at temperatures ranging from 0°C to 60°C to balance reaction rate and selectivity [25].

Alternative strategies for methyl group introduction involve the use of N-methylimidazole in formal cycloaddition reactions with hydrazonoyl chlorides [28]. This approach proceeds through nucleophilic substitution of hydrazonoyl chloride with N-methylimidazole, followed by unusual formal [3+2] cycloaddition involving two carbon-nitrogen bond cleavages [28]. The transformation proceeds without significant sensitivity to steric or electronic hindrance factors, yielding 1,3-disubstituted-1H-1,2,4-triazoles in yields ranging from 71% to 96% [28].

The use of dimethylformamide as both solvent and carbon source represents an innovative approach for introducing methyl groups during triazole synthesis [28]. This metal-free approach utilizes iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, with dimethylformamide serving as the source of both N-methyl and N-acyl forms required for triazole formation [28]. The desired 1,2,4-triazole products incorporate methine units derived from both forms of dimethylformamide under the reaction conditions [28].

| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl iodide | NaH | DMF | 0-25 | 75-90 | [25] |

| Methyl iodide | K₂CO₃ | THF | 25-60 | 70-85 | [24] |

| N-methylimidazole | - | MeCN | Reflux | 71-96 | [28] |

Novel Catalytic Routes

Transition Metal-Mediated Syntheses

Transition metal catalysis has revolutionized the synthesis of substituted 1,2,3-triazoles, offering enhanced regioselectivity and reaction efficiency compared to conventional thermal methods. Copper-catalyzed azide-alkyne cycloaddition represents the most widely established method for preparing 1,4-disubstituted 1,2,3-triazoles with excellent regioselectivity [12] [17]. The mechanism involves formation of σ-copper(I) acetylides when terminal alkynes are employed, leading to selective formation of 1,4-disubstituted products [37].

Ruthenium-catalyzed azide-alkyne cycloaddition provides complementary regioselectivity, producing 1,5-disubstituted 1,2,3-triazoles through π-activation of alkynes rather than σ-coordination [36] [37]. The ruthenium catalysts activate alkynes via π-interactions, increasing their nucleophilicity and promoting addition of the alkyne's most nucleophilic carbon to the electrophilic N3 terminus of the azide [37]. This mechanistic difference enables access to regioisomers that are not readily available through copper catalysis [36].

Palladium-catalyzed carbon-hydrogen arylation offers an efficient route for late-stage functionalization of triazole derivatives [14]. The use of palladium(II) acetate in combination with triphenylphosphine catalyzes direct arylation of 1,4-disubstituted 1,2,3-triazoles with excellent efficiency [14]. Optimization studies reveal that potassium carbonate serves as the most effective base, while triphenylphosphine significantly enhances reaction yields compared to ligand-free conditions [14]. The reaction proceeds through a concerted metalation-deprotonation mechanism, with toluene as the optimal solvent providing yields up to 95% [14].

| Catalyst System | Regioselectivity | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CuI/ligand | 1,4-disubstituted | 25-60 | 85-95 | [12] |

| Cp*RuCl(COD) | 1,5-disubstituted | 60-110 | 80-94 | [36] |

| Pd(OAc)₂/PPh₃ | C-H arylation | 120 | 89-95 | [14] |

| RuCl₂(PPh₃)₃ | 1,4-disubstituted | 80 | 83-94 | [36] |

Gold nanoparticle catalysis represents an emerging approach for triazole synthesis under environmentally benign conditions [39]. Supported gold nanoparticles with metal loadings of 0.7-1.6% demonstrate selective formation of 1,4-disubstituted-1,2,3-triazoles in moderate yields up to 79% after 15 minutes under microwave irradiation at 150°C [39]. The gold on titanium dioxide catalyst system provides the best results among the tested supports, offering a ligand-free, oxidant-free protocol with short reaction times [39].

Rhodium-catalyzed synthesis enables access to atropisomeric triazoles with unique stereochemical properties [40]. The use of rhodium(I) hydroxide dimers in combination with chiral phosphoramidite ligands achieves excellent diastereoselectivity and enantioselectivity in the formation of triazoles bearing vicinal 1,5-diaxes [40]. The reaction proceeds under very mild conditions at room temperature, with dichloromethane or diethyl ether as optimal solvents providing yields up to 99% with excellent stereochemical control [40].

Microwave-Assisted Preparation Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating triazole formation while maintaining high yields and selectivity. The fundamental advantage of microwave irradiation lies in its ability to provide rapid and efficient heating through direct molecular stimulation, eliminating the need for slow thermal conduction from external heating apparatus [13] [16]. This direct heating mechanism allows for much faster reaction rates and improved energy efficiency compared to conventional heating methods [13].

Optimization of microwave-assisted triazole synthesis reveals that efficient heating requires careful selection of solvents that effectively absorb microwave radiation [13]. The microwave heating methods typically employ temperature-controlled protocols that maintain samples at specified temperatures for defined time periods, preventing thermal equilibrium and allowing gradual energy increase through temperature cycling [13]. This approach has proven particularly effective for copper-catalyzed cycloaddition reactions, where catalyst loadings as low as 2% can achieve complete conversion of starting materials [13].

Comparative studies demonstrate significant advantages of microwave-assisted synthesis over conventional heating methods [16]. For 1,2,4-triazole derivatives, microwave-assisted condensation reactions complete within 10-25 minutes with 97% yield, while conventional methods require 290 minutes to achieve only 78% yield [16]. Similarly, the synthesis of 1,2,4-triazole-3-carboxamide derivatives proceeds without catalyst requirements under microwave conditions, achieving high yields within 30 minutes compared to 12-16 hours required for conventional methods [16].

| Reaction Type | MW Time (min) | MW Yield (%) | Conventional Time (h) | Conventional Yield (%) | Reference |

|---|---|---|---|---|---|

| Triazole condensation | 10-25 | 97 | 4.8 | 78 | [16] |

| Carboxamide formation | 30 | 85-92 | 12-16 | 70-80 | [16] |

| Dibenzyl triazole | 8-9 | 90 | 10 | 85 | [16] |

The synthesis of multisubstituted triazoles benefits significantly from microwave-assisted protocols [16]. The formation of 3,5-dibenzyl-4-amino-1,2,4-triazole proceeds efficiently in just 8-9 minutes at 250 W power using coupling of 2,4-pentanedione and diazotization, compared to 10 hours required for traditional reflux conditions [16]. This dramatic reduction in reaction time, combined with elimination of catalyst requirements, demonstrates the substantial advantages of microwave-assisted sustainable synthesis [16].

Microwave-assisted one-pot synthesis protocols offer particular advantages for complex triazole derivatives [17]. The combination of copper-catalyzed cycloaddition with microwave irradiation enables efficient three-component reactions involving terminal alkynes, organohalides, and sodium azide [39]. These one-pot procedures follow "click chemistry" principles while significantly reducing reaction times and improving overall synthetic efficiency [17] [39].

X-ray Crystallographic Studies

The X-ray crystallographic analysis of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde reveals crucial structural information about this heterocyclic compound. The compound crystallizes in the monoclinic crystal system, following the characteristic patterns observed in related triazole-4-carbaldehyde derivatives [1]. The crystallographic data provides fundamental parameters including unit cell dimensions, space group assignments, and atomic coordinates that define the three-dimensional arrangement of atoms within the crystal lattice.

The molecular structure exhibits a planar triazole ring system with the bromine substituent at the 5-position and the aldehyde functional group at the 4-position. The methyl group attached to the nitrogen atom at position 2 adopts a specific orientation relative to the ring plane [2]. The crystal packing is stabilized through intermolecular interactions including hydrogen bonding between the aldehyde oxygen and neighboring molecules, as well as halogen bonding involving the bromine atom.

Bond length measurements from crystallographic studies show that the triazole ring maintains aromatic character with carbon-nitrogen bond lengths typically ranging from 1.32 to 1.38 Å, consistent with values reported for related 1,2,3-triazole systems [1]. The carbon-bromine bond length is approximately 1.90 Å, while the aldehyde carbon-oxygen double bond measures around 1.22 Å [3]. These measurements confirm the expected structural parameters for this type of heterocyclic compound.

The crystal structure analysis reveals that the aldehyde group is essentially coplanar with the triazole ring, with a dihedral angle of less than 5°. This planarity is crucial for the compound's electronic properties and spectroscopic behavior [4]. The bromine substituent introduces significant steric bulk that influences the molecular packing arrangements and intermolecular interactions within the crystal structure.

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

The multinuclear NMR spectroscopic analysis of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde provides detailed information about the electronic environment of individual atoms within the molecule. The NMR data confirms the structural assignments and reveals the influence of the bromine substituent and aldehyde group on the electronic distribution throughout the triazole ring system.

Proton Nuclear Magnetic Resonance Fingerprint Analysis

The proton NMR spectrum of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde exhibits characteristic signals that serve as fingerprints for structural identification. The aldehyde proton appears as a singlet at approximately 10.1 ppm in deuterated chloroform, consistent with the deshielding effect of the adjacent electronegative oxygen atom [5]. This chemical shift is typical for aldehyde protons in aromatic heterocyclic systems and confirms the presence of the formyl group at the 4-position of the triazole ring.

The methyl group attached to the nitrogen atom at position 2 resonates as a singlet at approximately 4.2 ppm. This chemical shift reflects the electron-withdrawing effect of the triazole ring system and is consistent with values reported for similar N-methyl triazole derivatives [6]. The singlet multiplicity confirms that the methyl group is not coupled to any adjacent protons, which is expected for this substitution pattern.

Integration ratios provide quantitative confirmation of the molecular structure, with the aldehyde proton integrating for one hydrogen atom and the methyl group integrating for three hydrogen atoms. The absence of additional proton signals confirms the complete substitution of the triazole ring at positions 4 and 5, with the bromine atom contributing no signal to the proton NMR spectrum [7].

Temperature-dependent NMR studies reveal the dynamic behavior of the compound in solution. At room temperature, the spectrum shows well-resolved signals with no evidence of tautomerization or conformational exchange processes. This stability is attributed to the electronic effects of the bromine substituent and the aldehyde group, which stabilize the 2H-tautomer form [6].

Carbon-13 Nuclear Magnetic Resonance Chemical Shift Correlations

The carbon-13 NMR spectrum provides detailed information about the carbon framework of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde. The aldehyde carbon appears as the most downfield signal at approximately 185 ppm, characteristic of carbonyl carbons in aromatic aldehydes [8]. This chemical shift is consistent with the electron-withdrawing nature of the triazole ring and confirms the attachment of the formyl group at the 4-position.

The triazole ring carbons exhibit distinct chemical shifts that reflect their electronic environments. The carbon at position 4, bearing the aldehyde substituent, resonates at approximately 148 ppm, while the carbon at position 5, substituted with bromine, appears at around 123 ppm [6]. These chemical shifts demonstrate the influence of the substituents on the electronic distribution within the aromatic ring system.

The methyl carbon attached to the nitrogen atom resonates at approximately 42 ppm, typical for N-methyl groups in triazole systems. This chemical shift is influenced by the electron-withdrawing effect of the triazole ring and the adjacent nitrogen atoms [6]. The quaternary nature of the triazole ring carbons is evident from their chemical shifts and multiplicities in DEPT experiments.

Long-range carbon-hydrogen coupling experiments provide additional structural confirmation. The aldehyde carbon shows coupling to the aldehyde proton, while the ring carbons exhibit characteristic coupling patterns with the methyl protons. These coupling relationships confirm the connectivity patterns within the molecule and support the proposed structural assignments [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde provides valuable information about the molecular ion and fragmentation pathways. The molecular ion peak appears at m/z 189.96 in positive ion mode, corresponding to the protonated molecular ion [M+H]+ [9]. This molecular ion peak confirms the molecular formula C₄H₄BrN₃O and provides the accurate mass measurement necessary for structural identification.

The fragmentation pattern reveals characteristic loss pathways that are diagnostic for this compound class. The most prominent fragmentation involves the loss of the aldehyde group, resulting in a fragment ion at m/z 161, corresponding to [M-CHO]+. This fragmentation is consistent with the lability of the aldehyde functional group under electron impact conditions [10]. The loss of carbon monoxide from the aldehyde group is a common fragmentation pathway in aromatic aldehydes.

Additional fragmentation patterns include the loss of the methyl group from the nitrogen atom, producing a fragment ion at m/z 175, corresponding to [M-CH₃]+. This fragmentation pathway is less favored than the aldehyde loss but provides additional structural information about the N-methyl substitution pattern [10]. The presence of the bromine atom introduces characteristic isotope patterns, with the molecular ion cluster showing peaks separated by two mass units reflecting the ⁷⁹Br and ⁸¹Br isotopes.

The base peak in the mass spectrum typically corresponds to the [M-CHO-CH₃]+ fragment ion, resulting from the sequential loss of both the aldehyde and methyl groups. This fragmentation pattern is characteristic of N-methyl triazole-4-carbaldehyde derivatives and serves as a diagnostic tool for structural identification [10]. The relative intensities of these fragment ions provide information about the stability of different molecular fragments and the preferred fragmentation pathways.

Electrospray ionization mass spectrometry reveals additional ionization modes, including sodium adduct formation [M+Na]+ at m/z 211.94 and deprotonation [M-H]- at m/z 187.95 [9]. These alternative ionization modes provide complementary information about the molecular structure and confirm the molecular weight determination. The observation of multiple ionization modes demonstrates the versatility of mass spectrometric analysis for structural characterization of this compound class.